Cas no 61883-51-0 (Benzenamine, 2-[(diphenylmethyl)thio]-)

Benzenamine, 2-[(diphenylmethyl)thio]- structure
61883-51-0 structure
Product name:Benzenamine, 2-[(diphenylmethyl)thio]-
CAS No:61883-51-0
MF:C19H17NS
MW:291.40998339653
CID:463863
PubChem ID:71391459

Benzenamine, 2-[(diphenylmethyl)thio]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-[(diphenylmethyl)thio]-
    • 2-benzhydrylsulfanylaniline
    • DTBGQACEOLEDLW-UHFFFAOYSA-N
    • 2-aminodiphenylthiophenoxymethane
    • 2-[(Diphenylmethyl)sulfanyl]aniline
    • DTXSID00813319
    • 61883-51-0
    • Inchi: InChI=1S/C19H17NS/c20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,20H2
    • InChI Key: DTBGQACEOLEDLW-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=CC=CC=C3N

Computed Properties

  • Exact Mass: 291.10831
  • Monoisotopic Mass: 291.10817072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 51.3Ų

Experimental Properties

  • PSA: 26.02

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